2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS No.: 1342512-74-6
Cat. No.: VC7944417
Molecular Formula: C11H14N2S
Molecular Weight: 206.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342512-74-6 |
---|---|
Molecular Formula | C11H14N2S |
Molecular Weight | 206.31 |
IUPAC Name | 2-amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Standard InChI | InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(5-12)11(13)14-9(10)4-6/h6-7H,3-4,13H2,1-2H3 |
Standard InChI Key | CLDWILBRYDRQFF-UHFFFAOYSA-N |
SMILES | CC1CC(C2=C(C1)SC(=C2C#N)N)C |
Canonical SMILES | CC1CC(C2=C(C1)SC(=C2C#N)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene backbone, a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. Two methyl groups occupy the 4- and 6-positions of the tetrahydrobenzothiophene framework, while an amino group (-NH₂) and a cyano group (-CN) are attached at the 2- and 3-positions, respectively .
Key Molecular Properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂S |
Molecular Weight | 206.31 g/mol |
IUPAC Name | 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
SMILES Notation | CC1CC(C)C2=C1C(=C(S2)N)C#N |
The methyl groups enhance the molecule’s lipophilicity, potentially influencing its solubility and pharmacokinetic properties . The cyano group introduces electron-withdrawing characteristics, which may modulate reactivity in substitution or addition reactions .
Synthetic Pathways and Optimization
Core Ring Formation
The tetrahydrobenzothiophene scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of cyclohexenone derivatives with sulfur-containing precursors. For example, reacting 4-methylcyclohexenone with elemental sulfur in the presence of a base can yield the tetrahydrobenzothiophene core .
Amino Group Incorporation
The 2-amino group is installed via reduction of a nitro precursor or through catalytic amination. For instance, treating a nitro-substituted intermediate with hydrogen gas and a palladium catalyst achieves selective reduction to the amine .
Methyl Substituent Addition
The 4- and 6-methyl groups are typically introduced during the cyclization step by using pre-methylated starting materials. Alternatively, alkylation reactions post-cyclization can append methyl groups, though this may require careful regiocontrol .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield and purity. Purification is achieved via recrystallization from ethanol or column chromatography, with final purity exceeding 97% as verified by HPLC .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The cyano group at position 3 is susceptible to nucleophilic attack. For example, hydrolysis with aqueous hydrochloric acid yields the corresponding carboxylic acid, while reaction with Grignard reagents forms ketones .
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the tetrahydro ring to a fully aromatic benzothiophene system, though this may degrade the amino and cyano groups without protective measures .
-
Reduction: Catalytic hydrogenation reduces the cyano group to an amine, producing 2,3-diamino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene .
Schiff Base Formation
The primary amino group reacts with aldehydes to form Schiff bases, a reaction exploited in the synthesis of antimicrobial agents . For instance, condensation with 4-chlorobenzaldehyde yields a derivative with enhanced bioactivity.
Industrial and Material Science Applications
Dye and Pigment Synthesis
The conjugated π-system of the benzothiophene core serves as a chromophore. Coordination with metal ions (e.g., Fe³⁺, Cu²⁺) produces stable complexes used in textile dyes .
Organic Electronics
Thin films of methyl-substituted benzothiophene derivatives exhibit semiconducting properties, with hole mobilities of ~0.1 cm²/V·s. These materials are candidates for organic field-effect transistors (OFETs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume